Basic red 2
Overview
Description
Basic Red 2, also known as Safranine O, is a bright blue light pink dye . It is soluble in water, producing a red solution, and soluble in ethanol with yellow red fluorescent red . It is an anthranilic acid derivative .
Synthesis Analysis
The synthesis of Basic Red 2 involves the oxidation of 2-Methylbenzene-1,4-diamine and O-Methylaniline. The resulting condensation product of aniline is purified by precipitation segmented dye, and then converted to the chloride .
Molecular Structure Analysis
The molecular formula of Basic Red 2 is C20H19ClN4 . Its molar mass is 350.85 . The molecule consists of two 4-chlorophenyl rings and two biguanide groups joined by a central hexamethylene chain .
Chemical Reactions Analysis
The chemical properties of Basic Red 2 are such that it turns red when dissolved in water, and red when dissolved in ethanol (with yellow light and red fluorescence). It is green in concentrated sulfuric acid, blue after dilution, and turns red. The aqueous solution is added with sodium hydroxide to produce a brown-red precipitate, and the addition of hydrochloric acid is blue-purple .
Physical And Chemical Properties Analysis
Basic Red 2 has a molar mass of 350.85 and a density of 1.00 g/mL at 20 °C . It has a melting point of >240℃ (decompose) and a boiling point of 507.14°C (rough estimate) . It is soluble in water and ethanol . It appears as a reddish-brown powder .
Scientific Research Applications
Photocatalytic Degradation
Basic Red 2, also known as Safranin-O, has been extensively studied for its photocatalytic degradation. Researchers have investigated its degradation using various photocatalysts like nanocrystalline WO3 and Nb2O5 nano catalysts under specific conditions such as UV laser irradiation. These studies highlight the importance of catalyst loading, dye concentration, and pH in the degradation process, and have implications for environmental remediation, particularly in water treatment (Hayat et al., 2011); (Mahajan et al., 2016).
Photoluminescent Properties
The study of photoluminescent properties of various compounds, such as K2GeF6:Mn phosphors, is crucial for applications in LEDs and other light-emitting devices. Although not directly involving Basic Red 2, this research field overlaps with the study of photoluminescent dyes and their potential applications (Wei & Jiao, 2020).
Optimization of Photolytic Degradation
Optimizing the conditions for the photolytic degradation of Basic Red 2 is another significant area of research. Using methodologies like response surface methodology (RSM), researchers have identified optimal conditions for effective degradation, contributing to more efficient water treatment processes (Körbahti & Rauf, 2008).
Environmental and Health Impacts
Studies on the degradation of pararosaniline (C.I. Basic Red 9) and similar dyes shed light on the environmental and health impacts of such compounds. Research into the ozonation and sonolysis of these dyes is essential for understanding and mitigating their potential carcinogenic effects (Martins et al., 2006).
Motor Output Influence
Interestingly, the perception of the color red, including shades like Basic Red 2, has been studied for its influence on basic motor functioning. This research can have applications in psychology and human-computer interaction (Elliot & Aarts, 2011).
Adsorption Studies
The adsorption behavior of Basic Red 2 and similar dyes on various materials like activated carbon and waste Gossypium hirsutum seeds is crucial for understanding their removal from wastewater. Such studies provide insights into designing more effective water purification systems (Allen et al., 2004); (Natesan & Rajoo, 2018).
Photoelectro-Fenton Processes
The degradation of azo dyes like Basic Red 46 through processes like photoelectro-Fenton, combined with photocatalytic methods, is significant for environmental chemistry and engineering. Such research offers new avenues for dye degradation in wastewater treatment (Zarei et al., 2010).
Adsorption Chemical Reactivity
Investigations into the chemical reactivity of basic dyes, including Basic Red 1, on activated carbon surfaces, provide critical insights into the mechanisms of dye adsorption. This knowledge is fundamental for the development of more efficient adsorption-based water purification systems (Souza et al., 2018).
Safety And Hazards
When handling Basic Red 2, it is advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
3,7-dimethyl-10-phenylphenazin-10-ium-2,8-diamine;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4.ClH/c1-12-8-17-19(10-15(12)21)24(14-6-4-3-5-7-14)20-11-16(22)13(2)9-18(20)23-17;/h3-11H,1-2H3,(H3,21,22);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARRHUQTFTUEOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)[N+](=C3C=C(C(=CC3=N2)C)N)C4=CC=CC=C4.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
69882-16-2 | |
Record name | Poly(safranine T) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69882-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60874047 | |
Record name | C.I. Basic Red 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60874047 | |
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Molecular Weight |
350.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark brown solid; [MSDSonline] | |
Record name | C.I. Basic Red 2 | |
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Product Name |
Basic red 2 | |
CAS RN |
477-73-6, 69882-16-2 | |
Record name | Safranine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | C.I. Basic Red 2 | |
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Record name | BASIC RED 2 | |
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Record name | Phenazinium, 3,7-diamino-2,8-dimethyl-5-phenyl-, chloride (1:1) | |
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Record name | C.I. Basic Red 2 | |
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Record name | 3,7-diamino-2,8-dimethyl-5-phenylphenazinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.836 | |
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Record name | 3,7-diamine,2,8-dimethyl-5-phenyl phenazinium chloride, homopolymer | |
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Record name | BASIC RED 2 | |
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Record name | C.I. BASIC RED 2 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2723 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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